Methyldiphenylamine is a Cardiac troponin activator.
N-Methyldiphenylamine
CAS No.: 552-82-9
Cat. No.: VC0535193
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 552-82-9 |
---|---|
Molecular Formula | C13H13N |
Molecular Weight | 183.25 g/mol |
IUPAC Name | N-methyl-N-phenylaniline |
Standard InChI | InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Standard InChI Key | DYFFAVRFJWYYQO-UHFFFAOYSA-N |
SMILES | CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES | CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Appearance | Solid powder |
Boiling Point | 293.5 °C |
Melting Point | -7.5 °C |
Introduction
Structural and Molecular Characteristics
N-Methyldiphenylamine, systematically named N-methyl-N-phenylaniline, features a central nitrogen atom bonded to a methyl group and two phenyl rings. Its planar geometry and conjugated system enable unique electronic interactions, as evidenced by its SMILES notation (CN(C1=CC=CC=C1)C2=CC=CC=C2
) and InChIKey (DYFFAVRFJWYYQO-UHFFFAOYSA-N
) . The compound’s molecular weight is 183.25 g/mol, with a calculated collision cross-section (CCS) of 144.8 Ų for both cationic and anionic adducts .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 183.25 g/mol | |
SMILES | CN(C1=CC=CC=C1)C2=CC=CC=C2 | |
InChIKey | DYFFAVRFJWYYQO-UHFFFAOYSA-N | |
CAS Registry Number | 552-82-9 |
Synthesis and Manufacturing
Traditional Synthetic Routes
Historically, N-methyldiphenylamine was synthesized via Ullmann-type coupling between N-methylaniline and aryl halides. For example, reacting N-methylaniline with m-methoxyhalobenzene under high-temperature conditions (150–200°C) yields the compound but requires costly palladium catalysts .
Advanced Catalytic Methods
A 2008 patent (CN101343238A) introduced a cost-effective, catalyst-free method using m-hydroxybenzaldehyde and methylamine. The two-step process involves:
-
Condensation: m-Hydroxybenzaldehyde reacts with methylamine to form an imine intermediate.
-
Reductive Methylation: The intermediate undergoes reduction with sodium borohydride, achieving a 78% yield under mild conditions (60°C, 6 hours) .
This method eliminates expensive catalysts and reduces energy consumption compared to traditional approaches .
Physical and Chemical Properties
N-Methyldiphenylamine is a white-to-beige crystalline solid with limited water solubility but high solubility in organic solvents like ethanol and dichloromethane . Its melting point (-7.6°C) and boiling point (293°C) reflect weak intermolecular forces due to steric hindrance from the phenyl groups .
Table 2: Thermodynamic and Spectral Data
Property | Value | Source |
---|---|---|
Melting Point | -7.6 °C | |
Boiling Point | 293 °C (lit.) | |
Density | 1.05 g/mL at 25°C | |
Refractive Index | ||
Flash Point | 230°F (110°C) | |
pKa | 1.00 ± 0.20 (Predicted) |
Analytical Applications
Colorimetric Detection of Fructose
N-Methyldiphenylamine exhibits a selective violet color reaction with fructose in acidic ethanol (HCl:EtOH = 1:1). Momose and Nakamura (1962) demonstrated that 2 moles of the reagent react with 1 mole of fructose to form a stable chromophore () . This reaction is unaffected by glucose, enabling fructose quantification in complex mixtures like fruit juices .
Mechanism Insights
The reaction proceeds via:
-
Protonation of the amine group in HCl, enhancing electrophilicity.
-
Nucleophilic attack by fructose’s ketose form, forming a Schiff base intermediate.
-
Conjugation extension through dehydration, yielding a conjugated dye .
Industrial and Pharmaceutical Relevance
Chemical Intermediate
N-Methyldiphenylamine serves as a precursor for:
-
HIV-1 Inhibitors: Patents highlight its use in synthesizing non-nucleoside reverse transcriptase inhibitors .
-
Agrochemicals: Derivatives act as herbicides and fungicides due to their lipophilic aromatic systems .
Pharmacological Metabolites
In vivo studies identified keto-meprobamate and hydroxy-meprobamate as metabolites when rabbits were administered meprobamate, suggesting potential bioactivity .
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